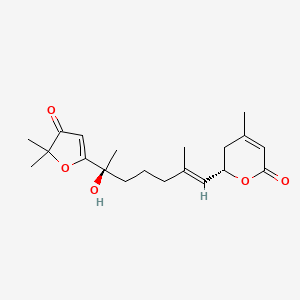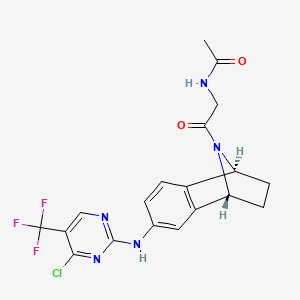![molecular formula C20H28O4 B1513412 9-Hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one CAS No. 212563-72-9](/img/structure/B1513412.png)
9-Hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Natural Naphthoquinone Derivatives
Research on structures resembling the queried compound often involves natural naphthoquinone derivatives, which play roles in various biological processes and possess potential pharmacological activities. For instance, compounds isolated from Stereospermum personatum show complex cyclic structures, highlighting the diversity of natural products in chemical ecology and drug discovery efforts (Ravikumar et al., 2005).
Fluorescent Signaling and Molecular Receptors
Molecular receptors that can act as hosts for specific ions or molecules are crucial in sensing and signaling applications. Research into octadentate, fluorescent, macrocyclic ligands demonstrates how complex molecules can be designed to selectively bind aromatic anions, which is vital for developing new diagnostic tools and sensors (Bradbury et al., 2008).
Synthetic Methodologies
The development of synthetic routes for complex molecules is a core area of organic chemistry. Studies such as the synthesis of dihydroxy-octadecenoic acid illustrate the intricate steps involved in constructing molecules with multiple functional groups, which are applicable in creating compounds with specific physical or biological properties (Mhaskar & Subbarao, 1993).
Materials Chemistry
Compounds with unique cyclic structures are often investigated for their potential in materials science, such as in the formation of novel polymers or as part of supramolecular assemblies. Research on the acid-catalyzed transformation of hydroperoxylinoleic acid into various derivatives underscores the importance of understanding chemical reactivity for developing new materials (Gardner et al., 1984).
properties
IUPAC Name |
9-hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10-12-14(23-17(10)22)13(21)15-19(4)8-5-7-18(2,3)11(19)6-9-20(15)16(12)24-20/h11,13-16,21H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVDGGIHTUCGMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3C4(CCCC(C4CCC35C2O5)(C)C)C)O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 78384865 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydrocyclopenta[d][1,2,3]triazol-2(4H)-amine hydrobromide](/img/structure/B1513330.png)

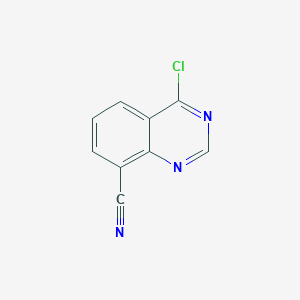
![1,1'-(2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(3,6-dimethyl-9H-carbazole)](/img/structure/B1513336.png)

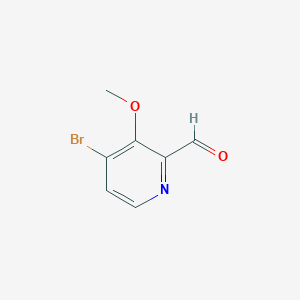
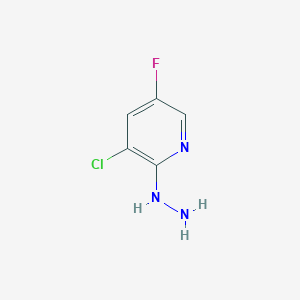
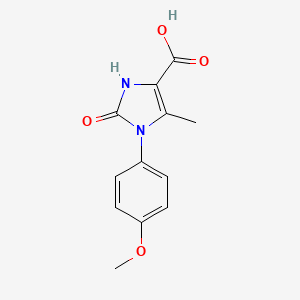

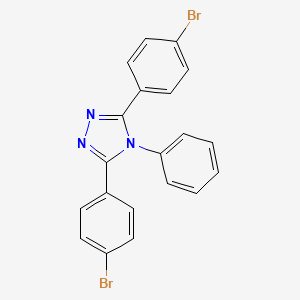
![1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1513353.png)
